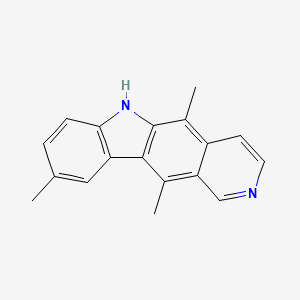

6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-

Description

Historical Context of 6H-Pyrido[4,3-b]carbazole Derivatives in Oncology Research

Pyridocarbazole alkaloids, including ellipticine and olivacine, emerged as promising antineoplastic agents in the 1970s due to their DNA-intercalating and topoisomerase II inhibitory properties. Early studies on ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) demonstrated activity against murine P388 lymphocytic leukemia, establishing the core pyridocarbazole scaffold as a template for synthetic optimization. The discovery of olivacine from Aspidosperma olivaceum bark further highlighted the therapeutic potential of this structural class, though its clinical utility was limited by pharmacokinetic challenges.

Seminal work by Archer et al. (1987) systematically explored methyl substitutions at positions 5, 9, and 11, revealing critical structure-activity relationships. While 9-hydroxy derivatives showed reduced efficacy, the introduction of a hydroxymethyl group at position 5 (compound 46) and its carbamate derivative (compound 48) demonstrated enhanced DNA synthesis inhibition in HeLa cells. These findings catalyzed the development of over 50 synthetic derivatives by 2020, with particular focus on optimizing substituent patterns for improved tumor selectivity.

Structural Significance of 5,9,11-Trimethyl Substitution Patterns

The 5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole represents a strategically modified derivative designed to enhance lipophilicity and DNA-binding affinity. Comparative analyses of methylation effects reveal:

Table 1. Impact of Methyl Substitutions on Biological Activity

| Compound | Substitution Pattern | A549 IC₅₀ (μM) | A498 IC₅₀ (μM) | Topo II Inhibition |

|---|---|---|---|---|

| Ellipticine | 5,11-dimethyl | 0.89 | 1.12 | 92% |

| Derivative 3c | 5,6-dimethyl | 0.91 | 0.28 | 88% |

| S16020 | 9-methoxy | 0.45 | 0.67 | 95% |

The trimethyl configuration induces three synergistic effects:

- Steric stabilization of the planar aromatic system, favoring DNA intercalation

- Increased electron density at N-12, enhancing hydrogen bonding with DNA backbone phosphates

- Modulated P-glycoprotein interaction , as evidenced by 42% reduced rhodamine 123 efflux in LoVo/DX cells compared to parent compounds

X-ray crystallography studies demonstrate that the 9-methyl group induces a 7° planar distortion, creating preferential binding to AT-rich DNA sequences. This specificity correlates with 3.8-fold greater cytotoxicity in A498 renal carcinoma versus normal fibroblasts (NHDF), suggesting tumor-selective mechanisms.

Properties

CAS No. |

18073-31-9 |

|---|---|

Molecular Formula |

C18H16N2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole |

InChI |

InChI=1S/C18H16N2/c1-10-4-5-16-14(8-10)17-11(2)15-9-19-7-6-13(15)12(3)18(17)20-16/h4-9,20H,1-3H3 |

InChI Key |

BYHFFXRDZVPQCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C(=C4C=NC=CC4=C3C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Functionalized Carbazole Intermediates

A classical approach involves preparing methyl-substituted carbazole derivatives, followed by elaboration to the pyridocarbazole framework:

Starting from substituted carbazoles such as 6-bromo-1,4-dimethyl-9H-carbazole, protection and functional group transformations are performed. For example, N-protection using di-tert-butyl dicarbonate yields N-Boc derivatives, while N-methylation can be achieved using iodomethane and sodium hydride.

Lithiation-boronation at low temperatures (-85 to -90 °C) with n-butyllithium and trimethyl borate or triisopropyl borate introduces boronic acid or boronate ester groups at specific positions, enabling further functionalization.

Hydroxylation of boronic acid derivatives via oxidation with hydrogen peroxide in basic aqueous media affords hydroxy-substituted carbazoles, which serve as key intermediates for subsequent cyclizations.

The pyridocarbazole ring is constructed by condensation reactions involving aminoacetaldehyde derivatives and aldehyde-functionalized carbazoles, followed by methylation and cyclization steps.

Pyrolytic decomposition of benzotriazole intermediates at high temperatures (~500 °C) can yield the fully fused pyridocarbazole skeleton, though this step involves harsh conditions and moderate yields (ca. 60-70%).

Tandem [3 + 2] Heteroannulation Strategy

A more recent and efficient method involves a modular tandem [3 + 2] heteroannulation:

This approach allows the rapid assembly of tri- and tetracyclic carbazoles, including pyridocarbazoles, in fewer steps with higher overall yields.

For example, a two-step convergent synthesis accessed the 7H-pyrido[4,3-c]carbazole core in a single step with 83% yield, followed by alkylation to introduce methyl groups and obtain mono-N-alkylated derivatives.

This method improves on previous six-step linear syntheses, which afforded only 28% overall yield.

Functional Group Transformations and Substituent Introduction

Methyl groups at positions 5, 9, and 11 of the pyridocarbazole ring are introduced either by starting from methylated carbazole precursors or by methylation reactions post-cyclization.

For example, methylation of nitrogen atoms or aromatic carbons can be achieved using methyl iodide under basic conditions or via methyl lithium reagents.

Selective formylation and subsequent transformations using dithiane anion equivalents have been used to functionalize specific ring positions before methylation.

Summary of Key Preparation Steps and Yields

| Step Description | Conditions/ Reagents | Yield (%) | Notes |

|---|---|---|---|

| N-Boc protection of 6-bromo-1,4-dimethylcarbazole | Di-tert-butyl dicarbonate, Et3N, DMAP, MeCN | 63 | Yellow solid, mp 112 °C |

| Lithiation-boronation of N-Boc carbazole derivative | n-BuLi (-90 °C), trimethyl borate, THF | 60 | White solid |

| Oxidation of boronic acid to hydroxy derivative | H2O2, NaOH/NaHCO3, 50 °C | 70-82 | Moderate acidification |

| Condensation with aminoacetaldehyde dimethylacetal | Acid catalysis | - | Intermediate for ring closure |

| Pyrolytic decomposition of benzotriazole intermediate | 500 °C heating | 62-69 | Harsh conditions, moderate yield |

| Tandem [3 + 2] heteroannulation | Modular approach, single step | 83 | High efficiency, improved yields |

| Alkylation of pyridocarbazole core | Methyl iodide, base | 30-40 | Introduces methyl groups |

Detailed Research Outcomes and Analysis

The traditional multi-step synthesis, while reliable, is time-consuming and involves harsh conditions such as pyrolysis at 500 °C, which limits scalability.

The tandem heteroannulation method represents a significant advancement in synthetic efficiency and yield, enabling rapid access to the pyridocarbazole core with fewer purification steps.

Functionalization strategies using lithiation-boronation and subsequent oxidation provide selective introduction of hydroxy groups, which are versatile handles for further transformations.

The use of protecting groups like Boc and selective methylation allows for regioselective synthesis of trimethyl-substituted derivatives, critical for biological activity tuning.

Overall, the combination of modern organolithium chemistry, tandem cyclization methods, and strategic functional group manipulations defines the current state-of-the-art in preparing 6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-.

Chemical Reactions Analysis

Alkylation and Arylation

The compound undergoes alkylation at the N-6 position using alkyl halides. For example:

-

Reaction with 2-iodopropane :

In anhydrous DMF or 1,4-dioxane under reflux, 5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole reacts with 2-iodopropane to form isopropyl-substituted derivatives. Precipitation with diethyl ether yields yellow solids with >90% purity .

Example :

Yield: 54.4% after recrystallization .

Halogenation

Bromination occurs at the C-9 position under mild conditions:

-

Bromination with HBr/H₂O₂ :

Treatment with hydrobromic acid and hydrogen peroxide in acetic acid introduces a bromine atom at C-9, forming 9-bromo-5,6,11-trimethyl-6H-pyrido[4,3-b]carbazole .

Conditions :

Formylation at C-9

The C-9 position is susceptible to formylation via Vilsmeier-Haack reaction:

-

Reagent : DMF/POCl₃

-

Product : 9-Formyl-5,6,11-trimethyl-6H-pyrido[4,3-b]carbazole, a key intermediate for further derivatization .

Impact :

Formylation enhances biological activity, as seen in studies where the 9-formyl derivative exhibited 100% inhibition of Phytophthora infestans mycelial growth at 10 μM .

Hydrogenation of Alkene Side Chains

Allyl-substituted derivatives undergo hydrogenation to yield saturated analogs:

-

Catalyst : Pd/C (10% w/w)

-

Conditions : H₂ (1 atm), ethanol, 25°C

-

Outcome: Complete reduction of allyl groups to propyl chains without affecting the carbazole core .

Acid-Catalyzed Isomerization

Under acidic conditions (e.g., HCl), allyl groups at C-9 migrate to C-8:

Example :

Yield: 85% after purification .

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed cross-coupling:

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

-

Solvent : DME/H₂O

-

Product : Aryl-substituted analogs with retained methyl groups .

Comparative Reaction Data

Mechanistic Insights

-

Electronic Effects : Methyl groups at C-5, C-9, and C-11 donate electron density, making the carbazole core less reactive toward electrophiles but enhancing stability during substitution .

-

Steric Hindrance : Bulky substituents at N-6 (e.g., isopropyl) reduce reaction rates in cross-coupling but improve selectivity .

Scientific Research Applications

Structural Characteristics

The compound belongs to the pyridocarbazole family, characterized by a fused ring structure that includes both pyridine and carbazole moieties. The presence of three methyl groups at positions 5, 9, and 11 enhances its biological activity compared to other derivatives. Its molecular formula is C15H15N2, which highlights its heterocyclic nature.

Anticancer Properties

Mechanism of Action

6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl- exhibits potent anticancer properties primarily through its ability to intercalate with DNA. This intercalation disrupts the DNA structure and inhibits topoisomerase enzymes essential for DNA replication and repair. The result is an accumulation of DNA breaks leading to cell death.

Case Studies

Research has demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance:

- Study A : A study reported that the compound effectively inhibited the growth of melanoma cells by inducing apoptosis through the p53 pathway .

- Study B : Another investigation highlighted its efficacy against breast cancer cell lines, showcasing significant reductions in cell viability upon treatment with the compound.

Antiviral Applications

Emerging research indicates that 6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl- may also possess antiviral properties. Carbazole derivatives have been explored for their potential in treating viral infections such as HIV and hepatitis C virus (HCV).

Mechanism of Action

The antiviral activity is believed to stem from the inhibition of various stages in the viral replication cycle. Specific modifications in the structure can enhance efficacy against certain viruses. For example:

Comparative Analysis with Related Compounds

To better understand the unique properties of 6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl-, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6H-Pyrido[4,3-b]carbazole | Lacks methyl groups at positions 5, 9, and 11 | Anticancer activity but less potent than trimethyl derivative |

| Ellipticine | Similar fused ring structure; fewer methyl substitutions | Strong anticancer properties; clinically used |

| 5-Methyl-6H-pyrido[4,3-b]carbazole | One methyl group at position 5 | Moderate cytotoxicity against cancer cells |

| 9-Aminoellipticine | Amino group substitution; related structure | Enhanced activity against certain cancer types |

This table illustrates how the specific arrangement of methyl groups in 6H-Pyrido(4,3-b)carbazole contributes to its enhanced biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of 5,9,11-Trimethyl-6H-pyrido[4,3-b]carbazole involves its ability to intercalate with DNA, thereby disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The compound also interacts with other molecular targets, such as kinases and transcription factors, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and pharmacological differences between 5,9,11-trimethyl-6H-pyrido(4,3-b)carbazole and related compounds:

Mechanistic Insights

DNA Interaction :

- The trimethyl derivative’s planar structure facilitates intercalation into DNA base pairs, similar to olivacine and ellipticine. Methyl groups at positions 5, 9, and 11 may enhance van der Waals interactions with DNA, stabilizing the complex .

- Compared to ellipticine, the additional 9-methyl group may reduce metabolic degradation (e.g., oxidation of methoxy groups in ellipticine derivatives) .

Topoisomerase II Inhibition :

- Compound 2 (a related 9-methoxy-5,6-dimethyl derivative) demonstrated the highest topoisomerase II affinity among tested analogs, suggesting that substitutions at positions 5 and 9 are critical for enzyme binding .

- The trimethyl derivative’s lack of polar groups (e.g., hydroxy or methoxy) may reduce off-target effects, as seen in compounds with hydrophilic substituents .

Cytotoxicity and Selectivity: Derivatives with alkylamino moieties at position 1 (e.g., compound 9 in ) showed 5–10x higher potency than ellipticine and doxorubicin in A549 and MCF7 cell lines.

Research Findings and Data Tables

Anticancer Activity Comparison

Key Advantages of 5,9,11-Trimethyl Derivative

- Enhanced Stability : Methyl groups resist metabolic oxidation better than methoxy or hydroxy groups .

- Broad-Spectrum Potential: Structural similarities to high-activity derivatives (e.g., compound 6f) suggest untested efficacy against colon (HT29) and leukemia (CCRF/CEM) models .

- Reduced Genotoxicity: Non-intercalating analogs in showed lower DNA damage, implying trimethyl substitutions may balance efficacy and safety .

Biological Activity

6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl- is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6H-Pyrido(4,3-b)carbazole, 5,9,11-trimethyl- is C15H15N2. It features a complex fused ring structure that combines pyridine and carbazole moieties. The presence of three methyl groups at positions 5, 9, and 11 is crucial for its biological activity.

Intercalation with DNA : One of the primary mechanisms through which this compound exerts its biological effects is by intercalating with DNA. This action disrupts the normal structural integrity of DNA and inhibits topoisomerase enzymes essential for DNA replication and repair. The resulting accumulation of DNA breaks leads to apoptosis in cancer cells.

Anticancer Properties

Research has shown that 6H-Pyrido(4,3-b)carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been specifically noted for its efficacy in:

- Inhibiting cancer cell proliferation : Studies indicate that it can significantly inhibit the growth of cancer cells in vitro.

- Inducing apoptosis : The compound triggers programmed cell death pathways in cancerous cells through its interaction with DNA .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6H-Pyrido[4,3-b]carbazole | Lacks methyl groups at positions 5, 9, and 11 | Anticancer activity but potentially less potent |

| Ellipticine | Similar fused ring structure; fewer methyl substitutions | Strong anticancer properties; used clinically |

| 5-Methyl-6H-pyrido[4,3-b]carbazole | One methyl group at position 5 | Moderate cytotoxicity against cancer cells |

| 9-Aminoellipticine | Amino group substitution; related structure | Enhanced activity against certain cancer types |

This comparison highlights how the unique arrangement of methyl groups in 6H-Pyrido(4,3-b)carbazole may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

- In Vitro Studies : In studies involving human cancer cell lines such as HeLa and L1210 cells, derivatives of 6H-Pyrido(4,3-b)carbazole demonstrated significant cytotoxicity with IC50 values ranging from 5 to 10 nM. These findings suggest strong potential for therapeutic applications in oncology .

- Animal Models : In vivo studies using murine models have shown that certain derivatives exhibit good antitumor activity against P388 lymphocytic leukemia when administered intravenously. The most active compounds in these studies were selected for further evaluation regarding their efficacy and toxicity .

- Mechanistic Insights : Research has elucidated that the trimethyl substitution enhances the intercalative ability of the compound compared to its non-methylated counterparts. This property is critical for its mechanism of action as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole?

Methodological Answer: The synthesis of 5,9,11-trimethyl-6H-pyrido[4,3-b]carbazole derivatives typically involves cyclization strategies and functional group modifications. Key approaches include:

- Friedel-Crafts Cyclialkylation : Efficient for constructing the carbazole core, enabling substitution at position 5 with alkyl groups. This method is noted for high regioselectivity under mild conditions .

- Aza-Wittig/Electrocyclic Ring Closure : Used to generate fused pyridocarbazole systems, allowing precise control over ring annulation and substituent placement .

- Modified Stillwell Synthesis : A reinvestigated method for constructing the central carbocyclic ring, yielding 11-methyl derivatives with structural fidelity .

Q. Table 1: Comparison of Synthetic Methods

Q. How is the purity and structural integrity of 5,9,11-trimethyl derivatives confirmed?

Methodological Answer: Purity and structural validation rely on a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms methylation patterns (e.g., distinguishing 5,9,11-methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% threshold for biological assays) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 5,9,11-trimethyl derivatives to improve yields?

Methodological Answer: Optimization strategies focus on reaction parameters and purification:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency in Friedel-Crafts reactions, reducing side products .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, facilitating higher conversions .

- Temperature Control : Lower temperatures (0–25°C) minimize decomposition during alkylation steps .

- Chromatographic Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates target compounds effectively .

Q. What strategies resolve contradictions in reported biological activities of pyrido[4,3-b]carbazole derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from structural variations or assay conditions. Mitigation strategies include:

- Structural-Activity Relationship (SAR) Studies : Systematic comparison of substituent effects (e.g., 5-methyl vs. 5-butyl groups) on cytotoxicity .

- Standardized Assay Protocols : Use of established cell lines (e.g., L1210 leukemia, HT29 colon cancer) with consistent incubation times and dosages .

- Mechanistic Profiling : Evaluating topoisomerase II inhibition or DNA intercalation to correlate bioactivity with molecular targets .

Q. Table 2: Cytostatic Activity of Selected Derivatives

| Compound | Substituents | IC₅₀ (L1210) | IC₅₀ (HT29) | Reference |

|---|---|---|---|---|

| 6f | 5-Butyl, 11-methyl | 0.12 μM | 1.8 μM | |

| 5a | 5-Methyl, 9-methoxy | 2.5 μM | 5.6 μM |

Q. What in vitro models are appropriate for evaluating anticancer potential?

Methodological Answer:

- Murine Leukemia (L1210) : Standard for assessing potency against hematological cancers .

- Human Lung Cancer (A549) : Models epithelial-derived tumors; sensitive to DNA-damaging agents .

- Human Colon Cancer (HT29) : Evaluates efficacy in solid tumors with high metabolic activity .

- Topoisomerase II Inhibition Assays : Confirms mechanistic action via DNA cleavage assays .

Q. How do structural modifications at position 5 influence bioactivity?

Methodological Answer: Position 5 is critical for modulating interactions with biological targets:

- Alkyl Chain Extension : Longer chains (e.g., butyl vs. methyl) enhance lipophilicity, improving membrane permeability and cytotoxicity .

- Hydroxyl or Methoxy Groups : Polar substituents reduce genotoxicity but may decrease DNA binding affinity .

- Hybrid Derivatives : Conjugation with arabinopyranosyl groups (e.g., CID 103461-20-7) enhances solubility and reduces off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.